((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile
Description
((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile (CAS: 54079-53-7), also known as Disperse Yellow 201 or Macrolex Yellow 6G, is a malononitrile derivative with applications as a disperse dye in textiles and plastics . Its structure features a central malononitrile core conjugated to a substituted aromatic system, including a cyclohexylphenoxy group and ethylamino side chain. This compound exhibits notable thermal stability (boiling point: 611.8°C) and a molecular weight of 413.55 g/mol . Below, we compare its structural, synthetic, and functional attributes with related malononitrile-based compounds.
Properties
CAS No. |
7547-47-9 |
|---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H16N4/c1-3-20(8-4-7-17)16-6-5-15(13(2)9-16)10-14(11-18)12-19/h5-6,9-10H,3-4,8H2,1-2H3 |
InChI Key |
DLOOSWBMFRKOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)C=C(C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Preparation of the substituted benzaldehyde intermediate, specifically 4-((2-cyanoethyl)ethylamino)-2-methylbenzaldehyde.
- Step 2: Knoevenagel condensation of the substituted benzaldehyde with malononitrile to form the benzylidene malononitrile derivative.
This approach is consistent with classical methods for synthesizing benzylidene malononitrile compounds.
Preparation of the Substituted Benzaldehyde Intermediate
The key intermediate, 4-((2-cyanoethyl)ethylamino)-2-methylbenzaldehyde, can be prepared by nucleophilic substitution or reductive amination routes involving:
- Starting from 4-amino-2-methylbenzaldehyde or 4-nitro-2-methylbenzaldehyde derivatives.
- Alkylation of the amino group with 2-cyanoethyl bromide or 2-cyanoethyl chloride under basic conditions to install the 2-cyanoethyl side chain.
- Alternatively, reductive amination of 4-formyl-2-methylaniline with 2-cyanoethyl-containing aldehydes or ketones in the presence of reducing agents such as sodium cyanoborohydride.
These methods are widely reported in heterocyclic and aromatic amine chemistry literature, with yields typically ranging from 60% to 85%.
Knoevenagel Condensation with Malononitrile
The final step involves the condensation of the substituted benzaldehyde with malononitrile under basic or acidic catalysis to yield the target benzylidene malononitrile compound.
- Catalysts: Piperidine, ammonium acetate, or weak bases such as triethylamine are commonly used.
- Solvents: Ethanol, methanol, or solvent-free conditions under microwave irradiation have been reported.
- Conditions: Typically reflux for several hours or room temperature with prolonged stirring.
- Yields: High yields (70%-95%) are achievable with optimized conditions.
This reaction forms the characteristic methylene linkage between the benzaldehyde carbonyl and the active methylene group of malononitrile, producing the conjugated system responsible for the compound's properties.
Detailed Reaction Conditions and Examples
Analytical Characterization Supporting the Preparation
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on the aromatic ring and the presence of the malononitrile methylene group.
- Infrared Spectroscopy (IR): Characteristic nitrile stretching bands (~2220 cm^-1) and imine/methylene C=C bands confirm the formation of the benzylidene linkage.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- X-ray Crystallography: Single-crystal X-ray diffraction has been reported for closely related benzylidene malononitriles, confirming the conjugated structure and geometry.
Research Findings and Optimization Notes
- The choice of catalyst and solvent significantly affects the yield and purity of the final product.
- Solvent-free and microwave-assisted Knoevenagel condensations have been shown to reduce reaction times and improve yields in similar systems.
- The presence of electron-donating groups (such as the amino substituent) on the aromatic ring facilitates the condensation reaction.
- Side reactions such as polymerization or over-alkylation can be minimized by controlled stoichiometry and mild reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation of 4-amino-2-methylbenzaldehyde | 4-amino-2-methylbenzaldehyde | 2-cyanoethyl bromide | Base (K2CO3) | DMF | 60°C, 12 h | 75-80 | Clean substitution on amino group |
| Knoevenagel condensation | Substituted benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 4 h | 85-90 | High yield, classical approach |
| Microwave-assisted Knoevenagel | Substituted benzaldehyde | Malononitrile | Ammonium acetate | Solvent-free | Microwave, 10-30 min | 80-95 | Rapid, eco-friendly |
Chemical Reactions Analysis
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Structural Features
Malononitrile derivatives share a common (methylene)malononitrile backbone but differ in substituents, which dictate their physicochemical and functional properties. Key structural analogs include:
Key Observations :
- The target compound’s cyclohexylphenoxy group enhances hydrophobicity and steric bulk, favoring dye solubility in non-polar matrices .
- Electron-withdrawing groups (e.g., chloro, cyano) in analogs like and increase reactivity in condensation reactions.
- Heterocyclic substituents (furan, pyrazole) in and enable π-conjugation, critical for optoelectronic applications.
Critical Differences :
Physicochemical Properties
Spectral Data :
- IR : All compounds show strong C≡N stretches near 2200 cm⁻¹. The target compound’s ether (C-O) and amine (C-N) stretches appear at ~1250 and ~1150 cm⁻¹, respectively .
- NMR: The target’s aromatic protons resonate at δ 7.3–8.0 ppm, while its ethylamino group shows δ 3.0–4.0 ppm (CH₂) . Analogs with electron-withdrawing groups (e.g., ) exhibit downfield shifts for aromatic protons (δ 7.5–8.2 ppm) .
Biological Activity
Chemical Structure and Properties
The chemical structure of ((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 240.30 g/mol
- IUPAC Name : 4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile
This compound features a malononitrile moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.
Research indicates that compounds containing malononitrile groups often exhibit significant biological activities, including:
- Antitumor Activity : The malononitrile derivatives have been studied for their potential to inhibit cancer cell proliferation. The mechanism typically involves the induction of apoptosis in malignant cells and the inhibition of key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Some studies have suggested that similar compounds possess antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure exhibited cytotoxic effects on breast cancer cell lines. The compound induced apoptosis and inhibited cell cycle progression at concentrations as low as 10 µM .
- Antimicrobial Effects : In another investigation, derivatives of malononitrile were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL .
- Protein Kinase Inhibition : A patent application highlighted the potential of compounds like this compound as inhibitors of specific protein kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation reactions between substituted aldehydes and malononitrile, typically using bases (e.g., piperidine) in polar aprotic solvents (e.g., ethanol or acetonitrile) . Key factors include:
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Catalyst : Base catalysts (e.g., ammonium acetate) enhance enolate formation, critical for the Knoevenagel condensation mechanism .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity. Yields range from 50–75%, depending on substituent steric effects .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- NMR : H and C NMR confirm the presence of the cyanoethyl group (δ ~2.8 ppm for CHCN) and aromatic protons (δ ~6.8–7.5 ppm) .
- X-ray crystallography : Resolves the planar malononitrile moiety and dihedral angles between the phenyl and cyanoethyl groups (e.g., 15–25° deviations from coplanarity) .
- FT-IR : Strong absorptions at ~2200 cm (C≡N stretch) and ~1600 cm (C=C aromatic) .
Q. How do substituents on the phenyl ring affect the compound’s electronic properties?
- Analysis : Electron-withdrawing groups (e.g., -CN, -NO) increase conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~400–450 nm in DMSO) . Cyclic voltammetry reveals a reduction potential near -1.2 V vs. Ag/AgCl, indicating moderate electron affinity .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Optimization :
- Solvent choice : Dimethylacetamide (DMAc) reduces oligomerization compared to ethanol .
- Slow addition : Controlled addition of malononitrile minimizes exothermic side reactions.
- Byproduct analysis : HPLC-MS identifies dimers (m/z ~600–650) formed via Michael addition, mitigated by lowering pH to <7 .
Q. How does this compound perform as a donor material in organic solar cells (OSCs)?
- Application : When blended with C, the compound achieves a power conversion efficiency (PCE) of ~4.0% due to:
- Deep HOMO level : -5.4 eV, enabling high open-circuit voltage (V ~1.0 V) .
- Morphology : Atomic force microscopy (AFM) shows nanoscale phase separation (10–20 nm domains) in thermally annealed films .
- Hole mobility : ~1 × 10 cm/V·s, measured via space-charge-limited current (SCLC) .
Q. What computational models predict its binding affinity to biological targets?
- Approach : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with enzymes (e.g., kinases):
- Docking scores : ΔG ~-8.5 kcal/mol for ATP-binding pockets, driven by π-π stacking with phenyl rings and hydrogen bonding to cyano groups .
- MD stability : Root-mean-square deviation (RMSD) <2 Å over 100 ns simulations, suggesting stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
